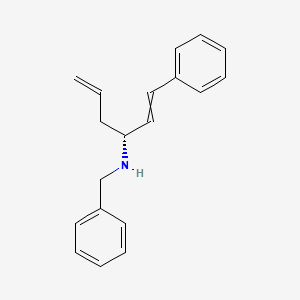
(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine is an organic compound with a complex structure that includes a benzyl group, a phenyl group, and a hexa-1,5-diene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a chiral auxiliary to introduce the (3R) configuration. The reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation can be used with aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce fully saturated amines.
Scientific Research Applications
(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, such as inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
(3S)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine: The enantiomer of the compound with opposite stereochemistry.
N-Benzyl-1-phenylhexa-1,5-dien-3-amine: Without the chiral center.
N-Benzyl-1-phenylhexane: A fully saturated analog.
Uniqueness
(3R)-N-Benzyl-1-phenylhexa-1,5-dien-3-amine is unique due to its specific (3R) configuration, which can impart different biological activities and reactivity compared to its enantiomer or other analogs. This stereochemistry can be crucial in applications where chirality plays a significant role, such as in pharmaceuticals.
Properties
CAS No. |
206768-91-4 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
(3R)-N-benzyl-1-phenylhexa-1,5-dien-3-amine |
InChI |
InChI=1S/C19H21N/c1-2-9-19(15-14-17-10-5-3-6-11-17)20-16-18-12-7-4-8-13-18/h2-8,10-15,19-20H,1,9,16H2/t19-/m1/s1 |
InChI Key |
BAWMASLVKJPEBZ-LJQANCHMSA-N |
Isomeric SMILES |
C=CC[C@H](C=CC1=CC=CC=C1)NCC2=CC=CC=C2 |
Canonical SMILES |
C=CCC(C=CC1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
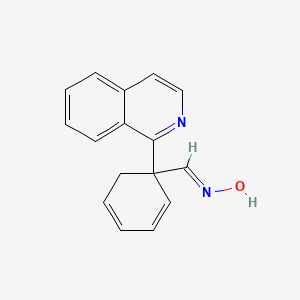
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
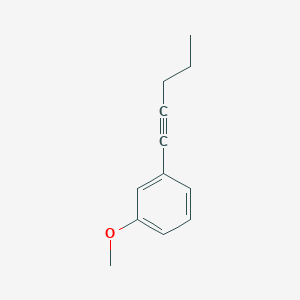

![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
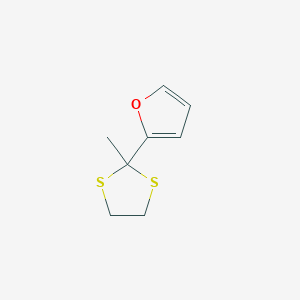
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)
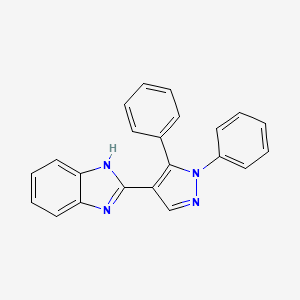
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
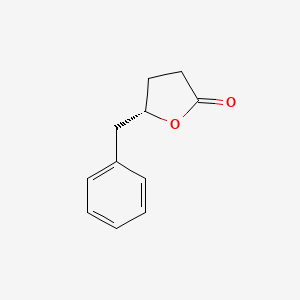
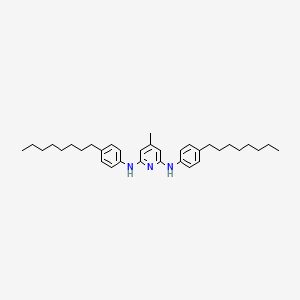
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
